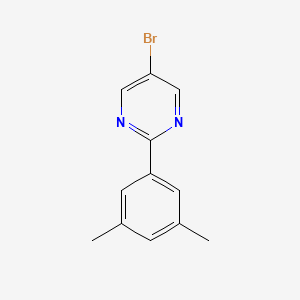

5-Bromo-2-(3,5-dimethylphenyl)pyrimidine

Description

Global Context of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the backbone of a vast number of pharmaceuticals. nih.gov Their prevalence is due to their ability to present a wide array of functionalities in a defined three-dimensional space, allowing for precise interactions with biological targets. These compounds are integral to the structures of many natural products and have been extensively utilized in the synthesis of new therapeutic agents. The structural diversity and synthetic accessibility of heterocyles make them a fertile ground for the development of drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. orientjchem.orgnih.govnih.gov

Historical and Current Significance of Pyrimidine (B1678525) Scaffolds in Therapeutic Agents

The pyrimidine ring system is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. Historically, pyrimidine analogs have been central to the development of anticancer and antiviral therapies. Today, the pyrimidine core continues to be a key feature in a multitude of approved drugs and clinical candidates. nih.gov Its ability to participate in various biological interactions, coupled with its synthetic tractability, ensures its continued importance in the quest for new and improved therapeutic agents. The diverse biological activities of pyrimidine derivatives are well-documented, spanning applications as anticancer, antimicrobial, and cardiovascular agents. orientjchem.orgnih.gov

Strategic Importance of Halogenated and Aryl-Substituted Pyrimidines in Chemical Biology

The strategic incorporation of halogen atoms, such as bromine, into drug candidates is a widely used tactic in medicinal chemistry to enhance their therapeutic properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. The bromine atom in 5-Bromo-2-(3,5-dimethylphenyl)pyrimidine is a key feature that can potentially modulate its pharmacokinetic and pharmacodynamic profile.

Furthermore, the presence of an aryl group, in this case, a 3,5-dimethylphenyl moiety, provides a scaffold for further functionalization and can play a crucial role in establishing specific interactions with biological targets. Aryl-substituted pyrimidines have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. The combination of a halogenated pyrimidine core with an aryl substituent represents a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity.

Research Rationale and Scope for Investigating this compound

While extensive research has been conducted on the broader class of 5-bromo-pyrimidine derivatives, a comprehensive investigation solely focused on this compound is not extensively documented in publicly available literature. However, based on the well-established biological activities of structurally related compounds, a strong rationale for its investigation can be formulated.

The known anticancer and antimicrobial activities of various 5-bromo-pyrimidine analogs suggest that this compound may also possess similar pharmacological properties. Moreover, the structural similarities to known tyrosine kinase inhibitors indicate its potential as a targeted anticancer agent. nih.gov

The primary scope of investigating this compound would be to synthesize and characterize it, followed by a thorough evaluation of its biological activities. This would include in vitro screening against a panel of cancer cell lines and microbial strains to determine its potential as an anticancer or antimicrobial agent. Further studies could explore its mechanism of action, including its potential to inhibit specific kinases or other relevant biological targets. The data generated from such investigations would be crucial in determining the therapeutic potential of this compound and its suitability for further preclinical development.

Below are tables detailing the synthesis and biological evaluation of various 5-bromo-pyrimidine derivatives, providing a context for the potential research findings related to this compound.

Table 1: Synthesis of 5-Bromo-Pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-hydroxypyrimidine | Bromine, Deionized water, Ice-water bath | 2-hydroxy-5-bromopyrimidine | google.com |

| 5-bromo-2,4-dichloro pyrimidine | Multi-step reactions | Novel 5-bromo-pyrimidine derivatives | nih.gov |

| 2-bromomalonaldehyde and amidine compounds | One-step reaction | 5-bromo-2-substituted pyrimidine compounds | google.com |

| Pyrimidine hydrogen halide addition salt | Bromine, Organic solvent, Elevated temperature | 5-bromopyrimidine (B23866) | googleapis.com |

Table 2: Biological Activity of 5-Bromo-Pyrimidine Derivatives

| Compound Class | Biological Activity | Target/Assay | Reference |

|---|---|---|---|

| 5-bromo-pyrimidine derivatives | Anticancer, Antimicrobial | MTT assay, Broth dilution method | |

| 5-bromo-pyrimidine derivatives | Bcr/Abl tyrosine kinase inhibitors | ADP-Glo assay | nih.gov |

| 4-(5-Bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-ol/thiol | Antibacterial, Antifungal | In vitro activity against B. subtilis, P. aeruginosa, A. niger, C. albican | nih.gov |

| 2-Amino-5-bromo-4(3H)-pyrimidinone derivatives | Antiviral | Cell culture | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Antifungal | In vitro activity against Phomopsis sp. | wjarr.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

5-bromo-2-(3,5-dimethylphenyl)pyrimidine |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-9(2)5-10(4-8)12-14-6-11(13)7-15-12/h3-7H,1-2H3 |

InChI Key |

KVPBNNGSOMYKPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC=C(C=N2)Br)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 3,5 Dimethylphenyl Pyrimidine

Convergent and Divergent Synthetic Routes for 5-Bromo-2-Arylpyrimidines

The synthesis of 5-bromo-2-arylpyrimidines, including the target compound 5-Bromo-2-(3,5-dimethylphenyl)pyrimidine, can be achieved through several strategic pathways. These routes can be broadly categorized as convergent, where the core ring is constructed from acyclic precursors in a manner that installs the desired substituents simultaneously, or divergent, where a pre-formed pyrimidine (B1678525) ring is functionalized in a stepwise fashion.

A highly efficient and convergent method for synthesizing 5-bromo-2-substituted pyrimidines involves a one-pot cyclization reaction between 2-bromomalonaldehyde and an appropriate amidine precursor. google.com This approach is advantageous due to its operational simplicity, short reaction times, and the use of inexpensive and readily available starting materials. google.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | 2-Bromomalonaldehyde, Amidine Compound (e.g., 3,5-dimethylbenzamidine) | Formation of the pyrimidine ring with desired substituents. | google.com |

| Solvent | Protic acid (e.g., Acetic Acid) | Serves as both solvent and acid catalyst. | google.com |

| Temperature | 70-105°C | To ensure reaction completion. | google.com |

| Additives | Molecular sieves (e.g., 3A or 4A) | Acts as a drying agent and catalyst to promote the reaction. | google.com |

| Reaction Time | 4-10 hours | Typical duration for the reaction to reach completion. | google.com |

Divergent synthesis often relies on the functionalization of a pre-existing pyrimidine core. Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for this purpose, particularly on pyrimidine rings bearing leaving groups such as halogens. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles.

For instance, a synthetic strategy could begin with a di-substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. nih.gov The chlorine atoms are susceptible to displacement by various nucleophiles. By carefully controlling reaction conditions, one could selectively substitute one of the leaving groups. However, achieving the specific 2-aryl-5-bromo substitution pattern via this method requires careful consideration of the relative reactivity of the different positions on the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netmdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for introducing aryl moieties onto a heterocyclic core. mdpi.comillinois.edu

In a potential synthetic route to this compound, one could start with a 2-halo-5-bromopyrimidine (e.g., 5-bromo-2-chloropyrimidine). The Suzuki-Miyaura reaction would then be employed to couple 3,5-dimethylphenylboronic acid at the 2-position. The success of this approach depends on the differential reactivity of the two halogen atoms. Generally, the C-Br bond is weaker and more susceptible to oxidative addition with palladium than a C-Cl bond, which would favor reaction at the 5-position. illinois.eduresearchgate.net Therefore, starting with a substrate like 5-bromo-2-iodopyrimidine would be necessary to direct the coupling to the 2-position, as the C-I bond is the most reactive.

Chemo- and Regioselective Considerations in the Synthesis of this compound

Achieving the desired substitution pattern on the pyrimidine ring requires precise control over the reaction's chemo- and regioselectivity.

Chemo-selectivity refers to the preferential reaction of one functional group over another. In methods involving pre-formed di-halopyrimidines, the choice of catalyst and conditions is crucial to ensure that, for example, a cross-coupling reaction occurs at one halogen while the other remains intact for later modification.

Regio-selectivity concerns the position at which a reaction occurs. The electronic properties of the pyrimidine ring dictate that the 2, 4, and 6 positions are more electron-deficient and generally more reactive towards nucleophiles than the 5-position.

For the specific synthesis of this compound, the one-pot cyclization method (Section 2.1.1) offers superior regiochemical control. google.com The condensation of 3,5-dimethylbenzamidine with 2-bromomalonaldehyde inherently places the 3,5-dimethylphenyl group at the 2-position and the bromo-substituent at the 5-position. This convergent approach elegantly bypasses the regioselectivity challenges that can arise when attempting to functionalize a pre-formed pyrimidine ring in a stepwise manner.

Derivatization and Further Functionalization of this compound

The title compound is a valuable intermediate precisely because its substituents allow for further, selective chemical modifications. The bromo-substituent, in particular, serves as a versatile functional handle.

The bromine atom at the C5 position of this compound is a key site for derivatization. It is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. researchgate.net

The Suzuki-Miyaura reaction is again a prominent example, enabling the formation of C-C bonds by coupling the 5-pyrimidyl position with various aryl- or heteroarylboronic acids. nih.govrsc.org This transforms the initial intermediate into more complex bi-aryl or hetero-bi-aryl structures. The C5-Br bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu This reactivity has been demonstrated in numerous systems where 5-bromopyrimidine (B23866) is coupled with partners like bithiophene, phenylthiophene, and various arylboronic acids. mdpi.comresearchgate.net This versatility makes this compound a valuable building block for creating libraries of complex molecules.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C(sp²)-C(sp²) | mdpi.com |

| Suzuki-Miyaura Coupling | Heteroarylboronic Acids | Pd(PPh₃)₂Cl₂ / Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | rsc.org |

| Heck Coupling | Alkenes (e.g., 1-decene) | Pd(OAc)₂ / Ligand | C(sp²)-C(sp²) | cem.com |

| Sonogashira Coupling | Terminal Alkynes | Pd Catalyst / Cu Co-catalyst / Base | C(sp²)-C(sp) | mdpi.com |

Modifications and Transformations of the Pyrimidine Nitrogen Atoms

The pyrimidine ring in this compound contains two nitrogen atoms which are key sites for chemical modification. These nitrogen atoms possess lone pairs of electrons, rendering them basic and nucleophilic, thereby allowing for a range of chemical transformations that can alter the electronic properties and steric profile of the molecule. The principal modifications include N-alkylation, quaternization, and N-oxidation.

N-Alkylation and Quaternization

The reaction of the pyrimidine nitrogen atoms with alkyl halides is a fundamental transformation known as N-alkylation. This process, often referred to as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine (the pyrimidine nitrogen) on an alkyl halide, proceeding via an SN2 mechanism to form a quaternary ammonium salt. mdpi.com The reaction medium plays a significant role, with polar aprotic solvents being favored as they help to solvate the resulting ions. mdpi.com

In the case of this compound, alkylation can occur at either the N1 or N3 position. The regioselectivity of this reaction would be influenced by the electronic distribution within the pyrimidine ring and the steric hindrance imposed by the adjacent 2-(3,5-dimethylphenyl) substituent. The resulting products are N-alkylated pyrimidinium salts, which are ionic compounds with altered solubility and biological properties compared to the parent molecule. researchgate.net The efficiency of quaternization can be affected by the steric bulk of both the alkylating agent and the substituents on the heterocyclic ring. nih.gov N-alkylation has been shown to enhance the biological effects of some pyrimidine derivatives. researchgate.net

| Alkylating Agent | Product Name | Potential Product Structure |

| Methyl Iodide (CH₃I) | 5-Bromo-2-(3,5-dimethylphenyl)-1-methylpyrimidin-1-ium iodide | |

| Benzyl Bromide (BnBr) | 1-Benzyl-5-bromo-2-(3,5-dimethylphenyl)pyrimidin-1-ium bromide | |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | 1-(2-Ethoxy-2-oxoethyl)-5-bromo-2-(3,5-dimethylphenyl)pyrimidin-1-ium bromide |

Note: The table presents hypothetical products of N-alkylation. The reaction may yield a mixture of N1 and N3 isomers.

N-Oxidation

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically achieved using strong oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) and peroxytrifluoroacetic acid being commonly employed. researchgate.netthieme-connect.de The oxidation introduces a formal positive charge on the ring nitrogen and a negative charge on the oxygen atom. thieme-connect.de

This modification significantly alters the reactivity of the pyrimidine ring. The N-oxide group is electron-withdrawing, further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution, particularly at the C2 and C4 positions. scripps.edu The formation of N-oxides can be a strategic step in the functionalization of heteroaromatic compounds. umich.edu Depending on the reaction conditions and the stoichiometry of the oxidizing agent, either a mono-N-oxide or a di-N-oxide could potentially be formed, although the formation of di-N-oxides in the pyrimidine series is less common. researchgate.net

Chemical Manipulations of the 3,5-Dimethylphenyl Moiety

The 2-(3,5-dimethylphenyl) substituent provides a secondary site for chemical modification, distinct from the pyrimidine core. This aromatic ring is activated towards electrophilic substitution reactions due to the presence of two electron-donating methyl groups.

Electrophilic Aromatic Substitution

While the pyrimidine ring itself is electron-deficient and generally unreactive towards electrophiles, the attached 3,5-dimethylphenyl ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). researchgate.net The two methyl groups are activating and direct incoming electrophiles to the ortho and para positions. In the 3,5-dimethylphenyl moiety, the positions ortho to the pyrimidine ring (C2' and C6') and the position para to it (C4') are activated. Substitution is sterically most favorable at the C4' position.

Common EAS reactions that could be applied to this moiety include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride. This reaction is often preferred over Friedel-Crafts alkylation due to its resistance to polyalkylation and rearrangements.

These reactions would yield a variety of substituted derivatives, allowing for the fine-tuning of the compound's properties. The introduction of new functional groups on the phenyl ring opens up possibilities for further transformations, such as reduction of a nitro group to an amine or subsequent cross-coupling reactions.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-(4-nitro-3,5-dimethylphenyl)pyrimidine |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(4-bromo-3,5-dimethylphenyl)pyrimidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(5-Bromopyrimidin-2-yl)-2,6-dimethylphenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 4-(5-Bromopyrimidin-2-yl)-2,6-dimethylbenzenesulfonic acid |

Note: The table indicates the expected major product based on directing group effects and steric considerations.

Metal-Catalyzed Cross-Coupling Reactions

Following functionalization of the 3,5-dimethylphenyl ring, for instance, through halogenation to introduce a bromine or iodine atom at the C4' position, the molecule becomes a suitable substrate for various metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) could be employed to form new carbon-carbon and carbon-heteroatom bonds. ethernet.edu.etresearchgate.net This strategy provides a powerful tool for creating a diverse library of analogues by connecting different molecular fragments to the phenyl ring.

Structure Activity Relationship Sar Studies of 5 Bromo 2 3,5 Dimethylphenyl Pyrimidine and Its Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The systematic exploration of substituent effects on the 5-bromo-2-aryl pyrimidine (B1678525) scaffold has been a key strategy in the development of potent and selective therapeutic agents. Research has shown that even minor modifications to the substituents on either the pyrimidine core or the phenyl ring can lead to significant changes in biological efficacy. nih.gov Studies involving the synthesis of novel series of 5-bromo-pyrimidine derivatives have been conducted to evaluate their potential as anticancer and antimicrobial agents. nih.gov These investigations typically involve creating a library of analogs by modifying specific positions on the parent molecule and then assessing their activity through in vitro assays. For instance, the in vitro cytotoxic activity of various 5-bromo-pyrimidine derivatives has been evaluated against a panel of human cancer cell lines, revealing that certain substitution patterns lead to potent anticancer effects. nih.gov

Influence of Modifications on the Pyrimidine Ring System

The pyrimidine ring is a critical pharmacophore, and modifications to this core structure have a profound impact on the molecule's interaction with biological targets. The arrangement and electronic nature of substituents on the pyrimidine nucleus dictate its binding affinity and selectivity. frontiersin.org

The following table summarizes the effect of the 5-bromo substituent in various pyrimidine derivatives on their biological activity.

| Compound Class | Biological Activity | Role of 5-Bromo Group |

| 5-Bromouracil Derivatives | Antiviral | Essential for activity |

| 5-Bromo-pyrimidine Analogs | Anticancer, Antimicrobial | Enhances potency |

| 5-Substituted Orotic Acid Derivatives | Enzyme Inhibition | Influences enzyme binding |

This table is generated based on data from multiple sources discussing the role of substituents on the pyrimidine ring. nih.govnih.gov

Position 2 of the pyrimidine ring is a key site for modification, and the nature of the substituent at this position significantly influences the biological activity of the compound. In 5-Bromo-2-(3,5-dimethylphenyl)pyrimidine, this position is occupied by the 3,5-dimethylphenyl group. The electronic and steric properties of the group at C-2 are critical for target recognition and binding. In the development of various kinase inhibitors, for example, the substituent at the 2-position of the pyrimidine ring often interacts with the hinge region of the kinase domain. The size, shape, and hydrogen-bonding capacity of this group are therefore crucial for inhibitory activity. Research on other 2-substituted pyrimidines has shown that both aromatic and aliphatic groups can be accommodated, with the optimal choice depending on the specific biological target. mdpi.com

Structure-Activity Relationships of the 3,5-Dimethylphenyl Substituent

The 3,5-dimethylphenyl group at the 2-position of the pyrimidine ring is a critical determinant of the compound's biological activity. The substitution pattern on this aryl ring has been shown to be important for the potency of related compounds.

The table below illustrates the impact of different substitutions on a phenyl ring in a related series of biologically active compounds.

| Phenyl Substitution | Relative Activity |

| Unsubstituted | Low |

| 4-Bromo | High |

| 3,4-Dichloro | Moderate |

| 3,5-Difluoro | Low |

This table is based on SAR studies of small-molecule inhibitors where modifications to the phenyl ring were explored. nih.gov

Positional and Electronic Effects of Methyl Substituents on the Phenyl Ring

The substitution pattern on the 2-phenyl ring of pyrimidine-based compounds is a critical determinant of their biological activity. In the case of this compound, the two methyl groups at the 3- and 5-positions (meta positions) significantly influence the molecule's properties through a combination of positional (steric) and electronic effects.

Positional (Steric) Effects: The placement of substituents on the phenyl ring governs the molecule's three-dimensional shape and its ability to fit within a specific binding pocket. The 3,5-dimethyl substitution pattern has several important implications:

Avoidance of Steric Hindrance: Placing the methyl groups at the meta-positions avoids direct steric clash with the pyrimidine ring. Ortho-substituents (at the 2- or 6-positions) could force the phenyl and pyrimidine rings to twist out of planarity, which may be unfavorable for optimal interaction with a planar binding site.

Hydrophobic Interactions: The methyl groups provide lipophilic character, facilitating favorable hydrophobic interactions within a nonpolar pocket of a target protein. The symmetrical 3,5-disposition allows the molecule to present a specific profile of hydrophobicity that can be key to its binding orientation and affinity.

Conformational Rigidity: While not inducing major rigidity, the meta-substituents can influence the rotational barrier between the phenyl and pyrimidine rings, potentially locking the molecule into a more biologically active conformation.

While direct comparative data for this compound is not extensively published, SAR studies on analogous 2-phenylpyrimidine series targeting various biological endpoints illustrate the importance of the phenyl substitution pattern. For example, studies on antifungal 2-phenylpyrimidine derivatives targeting CYP51 show that the nature and position of substituents on the phenyl ring are critical for activity. Although this series focused on halogen and cyano groups, the data underscores the sensitivity of the binding pocket to the steric and electronic properties of the substituent.

To illustrate this principle, the following table presents data from a series of 2-phenylpyrimidine analogs with varied substitutions on the phenyl ring, evaluated for their antifungal activity.

| Compound ID | Phenyl Ring Substitution (R) | Biological Activity (MIC, µg/mL) |

| 1 | H (unsubstituted) | 16 |

| 2 | 4-Fluoro | 8 |

| 3 | 4-Chloro | 4 |

| 4 | 4-Bromo | 4 |

| 5 | 4-Cyano | >32 |

| 6 | 2,4-Dichloro | 2 |

This table is generated based on representative data from analogous series to illustrate SAR principles.

The data shows that introducing small halogen atoms at the para-position (Compounds 2-4) tends to improve activity compared to the unsubstituted analog (Compound 1), suggesting a favorable interaction in a specific region of the binding site. A bulkier dichlorophenyl substitution (Compound 6) further enhances potency. Conversely, a polar cyano group (Compound 5) is detrimental, indicating that hydrophobic and electronic characteristics are key drivers of activity in this scaffold. Based on these principles, the two meta-positioned methyl groups in this compound are hypothesized to provide a favorable combination of lipophilicity and steric profile, enhancing its affinity for its specific biological target.

Formulation of SAR Hypotheses and Design Principles for Optimized Derivatives

Based on the analysis of the structural components of this compound and SAR data from related pyrimidine series, several hypotheses can be formulated to guide the design of optimized derivatives. These hypotheses serve as the foundation for rational design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

SAR Hypotheses:

The 2-Phenylpyrimidine Core as a Scaffold: The central 2-phenylpyrimidine moiety likely acts as a critical scaffold that positions the key functional groups in the correct spatial orientation for binding. The pyrimidine ring itself may participate in crucial hydrogen bonding interactions with the target protein, a common feature for pyrimidine-based kinase inhibitors that mimic the adenine (B156593) of ATP to bind to the enzyme's hinge region.

The 3,5-Dimethylphenyl Group as a Hydrophobic Anchor: The dimethylphenyl group is hypothesized to bind within a hydrophobic pocket of the target. The meta-positioning of the methyl groups is optimal for maximizing these hydrophobic interactions without causing steric hindrance with the pyrimidine ring, thus maintaining a favorable conformation for binding. The size and shape of this hydrophobic pocket are likely restrictive, favoring small lipophilic substituents.

The 5-Bromo Substituent's Role in Potency: The bromine atom at the 5-position of the pyrimidine ring is hypothesized to contribute significantly to binding affinity. This could occur through several mechanisms: (a) forming a specific halogen bond with an electron-rich residue (e.g., a carbonyl oxygen) in the binding site, (b) occupying a small, defined hydrophobic pocket where its size and lipophilicity are optimal, or (c) influencing the electronic properties of the pyrimidine ring to enhance other binding interactions. Studies on analogous series have shown that a halogen at this position can be more favorable than hydrogen, suggesting a specific and positive interaction. tacr.cz

Design Principles for Optimized Derivatives:

Based on these SAR hypotheses, the following design principles can be applied to generate derivatives with potentially improved biological activity:

Probing the Hydrophobic Pocket:

Principle 1: Modify Methyl Group Analogs. Systematically replace the 3,5-dimethyl groups with other small, lipophilic substituents to probe the steric and electronic limits of the hydrophobic pocket. Analogs could include 3,5-diethyl, 3,5-dichloro, or 3-chloro-5-methyl substitutions. The goal is to identify the optimal size, shape, and electronic nature for this interaction.

Principle 2: Explore Alternative Substitution Patterns. Synthesize and test isomers with different methyl positioning (e.g., 2,5-dimethyl, 2,6-dimethyl, 3,4-dimethyl) to confirm the hypothesis that the 3,5-pattern is superior for avoiding steric clash and optimizing binding.

Optimizing Halogen Interactions:

Principle 3: Vary the Halogen at the 5-Position. Replace the bromine atom with other halogens (Fluorine, Chlorine, Iodine) to determine the optimal halogen for interaction. A smaller fluorine atom might be preferred if the pocket is small, while a larger iodine atom could provide stronger halogen bonds if space allows. This will clarify whether the effect is driven by size, lipophilicity, or polarizability.

Enhancing Scaffold Interactions and Physicochemical Properties:

Principle 4: Introduce Polar Functionality for Additional Interactions. If the target's binding site contains nearby polar residues, introducing small hydrogen bond donors or acceptors on the phenyl ring (e.g., creating a 3-methyl-5-hydroxyphenyl analog) could introduce new, potent interactions. This must be balanced against the potential loss of favorable hydrophobic interactions.

By systematically applying these design principles, new analogs can be synthesized to test the SAR hypotheses, leading to a more comprehensive understanding of the molecular requirements for activity and the development of derivatives with superior performance.

Biological Evaluation and Mechanistic Insights into 5 Bromo 2 3,5 Dimethylphenyl Pyrimidine Activity

In Vitro Biological Screening of 5-Bromo-2-(3,5-dimethylphenyl)pyrimidine and Derivatives

In vitro screening of compounds containing the 5-bromopyrimidine (B23866) core has demonstrated a wide array of biological activities, highlighting the scaffold's potential in drug discovery.

Derivatives of 5-bromopyrimidine have been identified as potent inhibitors of several key enzyme families, particularly protein kinases, which are crucial regulators of cell signaling.

Kinase Inhibition: Various analogs have shown significant and often selective inhibitory activity against oncogenic kinases. For instance, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were developed as inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy. nih.gov One of the most active compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, demonstrated strong inhibitory activity against ULK1 kinase. nih.gov In other studies, optimization of a bis-anilino pyrimidine (B1678525) structure led to potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov Furthermore, a kinase profile of a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative, compound 6f , revealed highly selective inhibitory activity against FGFR4, Tie2, and TrkA kinases out of a panel of 53 oncogenic kinases. nih.gov

Table 1: Kinase Inhibition by 5-Bromopyrimidine Derivatives

| Derivative Class | Specific Compound Example | Target Kinase(s) | Potency/Activity |

| 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amines | 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s ) | ULK1 | Strong inhibitory activity nih.gov |

| Bis-anilino pyrimidines | Di-methyl combination compound 8 | PAK1 | IC50 = 3 nM nih.gov |

| 5,6-Disubstituted pyrrolo[2,3-d]pyrimidines | Compound 6f | FGFR4, Tie2, TrkA | IC50 = 6.71 µM (FGFR4), 6.84 µM (Tie2), 2.25 µM (TrkA) nih.gov |

Thymidylate Synthase (TYMS) Inhibition: Thymidylate synthase is a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govwikipedia.org While pyrimidine-based compounds, such as 5-fluorouracil, are classic TYMS inhibitors, specific inhibitory data for this compound or its direct derivatives against TYMS are not detailed in the available research. wikipedia.orgresearchgate.net

Cell-based assays have confirmed the therapeutic potential of 5-bromopyrimidine derivatives, demonstrating their effects on cell viability, programmed cell death, and microbial growth.

Anti-proliferative Activity: A broad spectrum of antiproliferative activity has been observed for various pyrimidine derivatives. mdpi.com For example, a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (6f ) was tested against the NCI-60 cancer cell line panel and showed distinct broad-spectrum anticancer activity, with submicromolar GI50 values against multiple cancer cell types. nih.gov Similarly, halogenated pyrrolo[3,2-d]pyrimidines demonstrated significant antiproliferative activities, with the introduction of iodine at the C7 position enhancing potency to sub-micromolar levels in leukemia and cervical adenocarcinoma cell lines. nih.gov Thieno[2,3-d]pyrimidine derivatives have also shown notable anti-proliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Result |

| 5,6-Disubstituted pyrrolo[2,3-d]pyrimidine (6f ) | NCI-60 Panel | GI50 | Submicromolar activity in multiple cell lines nih.gov |

| 2,4-Dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine (2 ) | L1210 (Leukemia) | IC50 | 0.2 µM nih.gov |

| 2,4-Dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine (2 ) | CCRF-CEM (Leukemia) | IC50 | 0.08 µM nih.gov |

| 2,4-Dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine (2 ) | HeLa (Cervical Cancer) | IC50 | 0.1 µM nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2 ) | MCF-7 (Breast Cancer) | IC50 | 0.013 µM nih.gov |

Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death. The ULK1 inhibitor, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was found to induce apoptosis in A549 non-small cell lung cancer cells while simultaneously blocking autophagy. nih.gov

Antifungal and Antimicrobial Efficacy: The 5-bromopyrimidine scaffold is present in compounds with significant antimicrobial and antifungal properties. innovareacademics.in A series of novel pyrimidine derivatives containing an amide moiety were evaluated for in vitro fungicidal activity against several plant pathogenic fungi. frontiersin.orgnih.gov One compound, 5o , exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.orgnih.govnih.gov In antibacterial screenings, a novel series of 5-bromo-pyrimidine derivatives exhibited broad-spectrum activity against tested microbial strains, including Staphylococcus aureus and Escherichia coli. ijpcbs.com Additionally, certain halogenated pyrrolopyrimidines showed potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 mg/L. nih.gov

Table 3: Antifungal and Antimicrobial Activity of 5-Bromopyrimidine Derivatives

| Compound | Target Organism | Activity Metric | Result |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o ) | Phomopsis sp. | EC50 | 10.5 µg/mL frontiersin.orgnih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o ) | B. dothidea | Inhibition Rate (at 50 µg/mL) | 88.5% nih.gov |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f ) | Phomopsis sp. | Inhibition Rate (at 50 µg/mL) | 100.0% nih.gov |

| Bromo and Iodo Pyrrolopyrimidine Derivatives | Staphylococcus aureus | MIC | 8 mg/L nih.gov |

Achieving selectivity is critical for developing safe and effective therapeutics. Studies on 5-bromopyrimidine derivatives have demonstrated that high target selectivity is attainable. The pyrrolo[2,3-d]pyrimidine derivative 6f was screened against 53 oncogenic kinases and was found to be highly selective, primarily inhibiting FGFR4, Tie2, and TrkA. nih.gov This selectivity is crucial as it minimizes off-target effects. Similarly, structure-based drug design efforts on bis-anilino pyrimidines successfully improved selectivity for PAK1 over other kinases like KDR and FGFR1. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms underlying the observed biological activities is key to optimizing these compounds for therapeutic use.

Research has successfully identified and validated several specific molecular targets for derivatives containing the 5-bromopyrimidine core. As discussed, these targets often belong to the protein kinase family, which are frequently dysregulated in diseases like cancer.

Validated and potential targets for this class of compounds include:

ULK1: A serine/threonine kinase that plays a pivotal role in initiating autophagy. nih.gov

PAK1: A kinase involved in cytoskeletal dynamics, cell motility, and proliferation. nih.gov

FGFR4, Tie2, TrkA: Receptor tyrosine kinases involved in cell growth, angiogenesis, and neuronal signaling, which are implicated in various cancers. nih.gov

EGFR, VEGFR-2, HER-2: Other receptor tyrosine kinases that are well-established targets in cancer therapy and have been shown to be inhibited by various pyrimidine-based compounds. ekb.egmdpi.com

The interaction of 5-bromopyrimidine derivatives with their molecular targets initiates a cascade of downstream cellular events. For example, the inhibition of ULK1 by its specific 5-bromopyrimidine inhibitor leads to the blockage of the autophagy signaling pathway. nih.gov Inhibition of other kinases such as PAK1, FGFR4, or Tie2 would similarly disrupt their respective downstream signaling pathways, which are integral to processes like cell cycle progression, proliferation, survival, and angiogenesis. nih.govnih.gov The ultimate cellular responses observed in functional assays, such as the induction of apoptosis and the inhibition of proliferation, are the culmination of these disrupted signaling events. nih.gov

Investigation of Bioisosteric Relationships with Endogenous Ligands (e.g., Adenine (B156593) Mimicry)

The structural architecture of this compound invites investigation into its potential bioisosteric relationship with endogenous purine (B94841) nucleobases, particularly adenine. Bioisosterism, the principle of substituting chemical moieties with others that produce similar biological activity, is a cornerstone of rational drug design. The pyrimidine core of the target compound is a well-established bioisostere for the purine ring system found in adenine. academie-sciences.fr This mimicry is predicated on the similar size, shape, and electronic properties between the two heterocyclic systems.

The quinazoline (B50416) core, which can be considered an analogue of the pyrimidine system, is a common mimic of adenine and is frequently employed in the design of kinase inhibitors. academie-sciences.fr The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, similar to the nitrogen atoms in the adenine scaffold, enabling it to potentially interact with the active sites of enzymes that recognize adenine, such as kinases and polymerases. The 2-phenyl substituent in 2-phenyladenine derivatives has been shown to be crucial for high affinity to adenosine (B11128) receptors, suggesting that the 2-(3,5-dimethylphenyl) group in the title compound could play a similar role in binding to target proteins. nih.gov

While direct studies on this compound as an adenine mimic are not extensively documented in publicly available literature, the principle is well-supported by research on analogous structures. For instance, various adenine derivatives with substituents at the 2-, N(6)-, 7-, 8-, and/or 9-positions have been synthesized and evaluated for their binding to adenine receptors, demonstrating that modifications to the core adenine structure can modulate biological activity. nih.gov The exploration of 2-phenyladenine and 2-phenylpteridine derivatives as adenosine receptor ligands further underscores the potential for 2-aryl pyrimidines to function as mimics of endogenous purines. nih.gov The investigation into this bioisosteric relationship is a critical step in elucidating the mechanism of action of this compound and its analogs.

Preclinical Pharmacological Assessment of this compound Analogs

Efficacy Studies in Relevant In Vivo Disease Models (e.g., Oncology, Infectious Disease Models)

For instance, a novel series of 5-bromopyrimidine derivatives was synthesized and evaluated for in vitro anticancer activity against a panel of human cancer cell lines, including Hela (cervical carcinoma), A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian cancer), and BGC-823 (gastric cancer). ijpcbs.com Although this study did not report in vivo data, significant in vitro activity often serves as a prerequisite for advancing compounds to in vivo testing.

In a broader context, various pyrimidine derivatives have been assessed in xenograft models. pharmacologydiscoveryservices.com For example, the response of colorectal cancer PDTX models to standard chemotherapeutics like 5-fluorouracil, a pyrimidine analog, has been studied to validate these models for preclinical drug development. nih.gov The efficacy of novel anticancer agents is often evaluated by measuring tumor growth inhibition in these models.

Below is a representative data table illustrating the type of data generated from in vivo efficacy studies of analogous anticancer compounds in xenograft models. Please note, this table is a hypothetical representation based on typical outcomes for active compounds and does not represent actual data for this compound.

| Analog | Cancer Model | Tumor Growth Inhibition (%) |

|---|---|---|

| Analog A | A549 (Lung Cancer) Xenograft | 55 |

| Analog B | MCF-7 (Breast Cancer) Xenograft | 62 |

| Analog C | HCT116 (Colon Cancer) Xenograft | 48 |

Computational Chemistry and Molecular Modeling Applications for 5 Bromo 2 3,5 Dimethylphenyl Pyrimidine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical and Density Functional Theory (DFT) studies are pivotal in understanding the intrinsic properties of 5-Bromo-2-(3,5-dimethylphenyl)pyrimidine at the atomic and subatomic levels. These computational methods provide a lens into the electronic behavior of the molecule, which governs its stability, reactivity, and potential applications.

Electronic Structure Analysis

Electronic structure analysis offers a detailed picture of how electrons are distributed within the this compound molecule. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict how a molecule will interact with other chemical species. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are rich or poor in electrons, respectively. These regions are critical in predicting sites for electrophilic and nucleophilic attacks and in understanding non-covalent interactions such as hydrogen bonding.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

Reactivity Predictions and Mechanistic Insights

DFT calculations are instrumental in predicting the reactivity of this compound and in elucidating the mechanisms of its chemical transformations. By calculating various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, researchers can forecast the molecule's behavior in chemical reactions.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Prediction of Binding Modes and Affinities with Identified Biological Targets

Through molecular docking simulations, it is possible to predict the specific binding mode of this compound within the active site of a target protein. These simulations generate various possible conformations of the ligand-protein complex and rank them based on a scoring function, which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. Such studies have been instrumental in identifying pyrimidine derivatives as potential inhibitors for various enzymes. mdpi.com

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, GLN131 |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | MET793, LYS745, CYS797 |

| Proto-oncogene tyrosine-protein kinase Src | -7.9 | THR338, MET341, LYS295 |

Characterization of Key Intermolecular Interactions

A crucial aspect of molecular docking analysis is the detailed characterization of the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-pi stacking. Identifying these key interactions is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For instance, the pyrimidine core is known to participate in various biological activities through such interactions. nih.govnih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and flexibility of this compound and its complexes with biological macromolecules. By simulating the movements of atoms over time, MD can reveal how the molecule behaves in a more realistic, solvated environment.

Conformational analysis, often performed in conjunction with MD simulations, explores the different spatial arrangements of atoms in the molecule that can be obtained by rotation about single bonds. Understanding the preferred conformations of this compound is essential, as the molecule's three-dimensional shape is a key determinant of its biological activity. These simulations can also shed light on the stability of the ligand-protein complexes predicted by molecular docking, providing a more comprehensive understanding of the binding event. nih.govnih.gov

Virtual Screening and De Novo Design for Lead Optimization

Virtual Screening for Pyrimidine Analogs

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.org This process can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS techniques like molecular docking can be employed. encyclopedia.pub For a hypothetical target of this compound, researchers would dock a large library of compounds into the binding site of the target protein. A scoring function then estimates the binding affinity of each compound, ranking them for potential experimental testing. patsnap.com This approach allows for the identification of novel scaffolds that fit the geometric and chemical properties of the target's active site. For instance, in studies involving similar pyrido[2,3-d]pyrimidine (B1209978) derivatives, virtual screening has been successfully used to identify potential inhibitors of enzymes like human thymidylate synthase. nih.gov

Ligand-Based Virtual Screening (LBVS): In cases where the 3D structure of the target is unknown, but there are known active molecules, LBVS methods are utilized. wikipedia.org These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Techniques include pharmacophore modeling and shape-based screening. nih.gov A pharmacophore model derived from a set of known active pyrimidine analogs would define the essential chemical features required for activity. This model would then be used as a 3D query to screen compound libraries for molecules that match the pharmacophore, such as this compound, to predict their potential bioactivity.

De Novo Design and Lead Optimization

De novo design is a computational strategy for creating novel molecular structures from scratch, often by piecing together molecular fragments within the constraints of a target's binding site. nih.gov This approach can generate entirely new chemical entities that may not be present in existing databases. For a compound like this compound, a de novo design program could suggest modifications to the pyrimidine core, the dimethylphenyl group, or the bromo substituent to enhance binding affinity and selectivity for a specific target.

In Silico Prediction of Relevant Pharmacological Parameters (e.g., Topological Polar Surface Area (TPSA))

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the development process. One of the key descriptors in these predictions is the Topological Polar Surface Area (TPSA).

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. molinspiration.com It is a valuable parameter for predicting the passive transport of molecules across biological membranes, such as intestinal absorption and blood-brain barrier penetration. nodepit.com The calculation of TPSA is based on the 2D structure of a molecule, making it a rapid and efficient method for screening large numbers of compounds. chemaxon.com

For this compound, the TPSA can be calculated based on the contributions of its nitrogen atoms. This value provides insight into its potential for oral bioavailability and central nervous system activity.

| Compound Name | Molecular Formula | Calculated TPSA (Ų) |

|---|---|---|

| This compound | C12H11BrN2 | 25.78 |

Interpretation of TPSA for this compound:

The calculated TPSA value of 25.78 Ų for this compound has several important implications for its potential as a drug candidate:

Good Oral Bioavailability: Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption. computabio.com The low TPSA of this compound suggests it is likely to be well-absorbed orally.

Blood-Brain Barrier (BBB) Penetration: Molecules with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. The TPSA of 25.78 Ų indicates that this compound has a high potential to penetrate the central nervous system, making it a candidate for targeting neurological disorders.

The predictive power of TPSA, combined with other in silico parameters, allows for the early assessment of the drug-likeness of a compound, guiding further experimental studies and optimization efforts.

Medicinal Chemistry Contributions and Future Directions

Optimization Strategies for 2-(3,5-Dimethylphenyl)pyrimidine Lead Structures

Once a lead compound containing the 2-(3,5-dimethylphenyl)pyrimidine scaffold is identified, medicinal chemists employ a variety of optimization strategies to enhance its potency, selectivity, and pharmacokinetic properties. These strategies often revolve around systematic modifications of the core structure and its substituents.

A primary optimization strategy involves exploring the Structure-Activity Relationships (SAR) of the diarylpyrimidine core. This is achieved by synthesizing and testing a series of analogs with modifications at different positions of the pyrimidine (B1678525) and the phenyl rings. For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, modifications to the diarylpyrimidine scaffold have been extensively explored. nih.govresearchgate.netnih.gov Key optimization approaches include:

Modification of the Phenyl Ring Substituents: The 3,5-dimethyl substitution pattern on one of the phenyl rings is often critical for activity. However, exploring other substituents, such as halogens, small alkyl groups, or methoxy (B1213986) groups, can fine-tune the electronic and steric properties of the molecule to improve target engagement.

| Modification Strategy | Rationale | Example of Potential Change | Desired Outcome |

| Phenyl Ring Substitution | Modulate steric and electronic properties for improved binding affinity. | Replace one methyl group with a chlorine atom. | Increased potency and selectivity. |

| Bioisosteric Replacement | Enhance metabolic stability and fine-tune physicochemical properties. | Replace a methyl group with a trifluoromethyl group. | Improved pharmacokinetic profile. |

| Scaffold Hopping | Explore new chemical space and intellectual property. | Replace the pyrimidine core with a pyridopyrimidine. researchgate.net | Novel mechanism of action or improved properties. |

| Linker Modification | Optimize the orientation of the aryl rings for better target interaction. | Introduce a flexible linker between the pyrimidine and one phenyl ring. | Enhanced binding affinity. |

Scaffold Hopping: In some cases, the central pyrimidine core can be replaced with other heterocyclic systems to explore new chemical space and intellectual property. researchgate.net For example, replacing the pyrimidine with a pyrazole (B372694) or a triazole could lead to novel compounds with different biological activities.

Development of 2-(3,5-Dimethylphenyl)pyrimidine as a Research Tool or Chemical Probe

A well-characterized small molecule inhibitor can be a valuable chemical probe to investigate the biological function of its target protein. nih.govyoutube.com A high-quality chemical probe should be potent, selective, and cell-permeable. The 2-(3,5-dimethylphenyl)pyrimidine scaffold has the potential to be developed into such tools.

The development of a chemical probe from this scaffold would involve:

Demonstrating Target Engagement in Cells: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to its intended target in a cellular context.

Synthesis of Tagged Analogs: To facilitate pull-down experiments and target identification, analogs of the lead compound are often synthesized with a tag, such as biotin (B1667282) or a clickable alkyne group. The bromine at the 5-position of the pyrimidine ring is an ideal position for the introduction of such linkers.

Comprehensive Selectivity Profiling: The probe should be tested against a broad panel of related proteins (e.g., a kinome panel for a kinase inhibitor) to ensure its selectivity.

For example, a potent and selective kinase inhibitor based on the 2-(3,5-dimethylphenyl)pyrimidine scaffold could be used to elucidate the role of that specific kinase in cellular signaling pathways.

| Probe Development Step | Purpose | Methodology |

| Target Engagement Confirmation | To verify that the compound binds to the intended protein in living cells. | Cellular Thermal Shift Assay (CETSA) or photoaffinity labeling. unimi.it |

| Synthesis of Functionalized Analogs | To enable affinity purification of the target protein for identification and validation. | Introduction of a biotin or alkyne tag via a linker, often at a non-critical position for binding. |

| In-depth Selectivity Profiling | To ensure that the biological effects observed are due to the inhibition of the intended target and not off-target effects. | Screening against a broad panel of related proteins (e.g., kinome scan). |

| Development of a Negative Control | To distinguish on-target from off-target or non-specific effects. | Synthesis of a structurally similar but inactive analog. |

Expansion of the Pyrimidine Scaffold for Novel Therapeutic Applications

The versatility of the pyrimidine scaffold allows for its expansion and elaboration to target a wide range of diseases. mdpi.combenthamscience.com The 2-(3,5-dimethylphenyl)pyrimidine core can serve as a starting point for the design of new therapeutic agents beyond its initial indication.

Dual-Target Inhibitors: By incorporating pharmacophores for a second target, it is possible to design dual-target inhibitors. For example, a diarylpyrimidine kinase inhibitor could be modified to also inhibit a second kinase involved in a related pathway, potentially leading to synergistic anticancer effects. nih.gov

Fused Heterocyclic Systems: The pyrimidine ring can be fused with other rings to create more complex heterocyclic systems with novel biological activities. For instance, fusing a pyrrole (B145914) ring to the pyrimidine core can lead to pyrido[2,3-d]pyrimidines, a class of compounds known to possess anticancer properties. nih.gov

Targeting Protein-Protein Interactions (PPIs): The extended and rigid nature of some diarylpyrimidine derivatives makes them suitable scaffolds for the design of inhibitors of protein-protein interactions, which are often challenging to target with small molecules.

| Therapeutic Area | Target Class | Example of Scaffold Application |

| Oncology | Kinases, Topoisomerase | Development of selective kinase inhibitors or dual-target agents. researchgate.netnih.gov |

| Infectious Diseases | Viral Enzymes (e.g., Reverse Transcriptase), Bacterial Enzymes | Optimization of diarylpyrimidines as potent antiviral or antibacterial agents. nih.govnih.gov |

| Inflammatory Diseases | Cytokine-modulating kinases | Design of inhibitors for kinases involved in inflammatory signaling pathways. |

| Neurological Disorders | CNS-active targets | Modification of the scaffold to improve blood-brain barrier penetration for CNS applications. |

Interdisciplinary Approaches for Advancing 2-(3,5-Dimethylphenyl)pyrimidine Research

The advancement of research on the 2-(3,5-dimethylphenyl)pyrimidine scaffold and its analogs relies heavily on the integration of multiple scientific disciplines. drugdiscoverytrends.com

Computational Chemistry: Molecular modeling, including docking studies and molecular dynamics simulations, plays a crucial role in understanding the binding mode of these compounds and in guiding the design of new analogs with improved properties. researchgate.net

Structural Biology: X-ray crystallography and cryo-electron microscopy provide detailed atomic-level information about how these inhibitors interact with their target proteins. This information is invaluable for structure-based drug design.

Chemical Biology: The use of chemical probes derived from this scaffold, as discussed earlier, allows for a deeper understanding of the biological consequences of inhibiting a particular target.

Translational Medicine: Collaboration with clinicians and biologists is essential to ensure that the developed compounds are tested in relevant disease models and to facilitate their translation into clinical candidates.

The synergy between these disciplines is critical for the successful development of new medicines based on the 2-(3,5-dimethylphenyl)pyrimidine scaffold.

Conclusion and Outlook on 5 Bromo 2 3,5 Dimethylphenyl Pyrimidine Research

Synthesis of Current Findings and Future Potentials

Current research on pyrimidine (B1678525) derivatives provides a solid framework for investigating 5-Bromo-2-(3,5-dimethylphenyl)pyrimidine. The likely synthesis of this compound via Suzuki-Miyaura coupling offers a versatile and efficient route to obtaining the molecule in good yields. mdpi.comrsc.org The chemical properties of the compound, including its reactivity and spectral characteristics, can be inferred from related structures, although specific experimental data remains a key area for future investigation.

The future potential of this compound is significant. In medicinal chemistry, it could serve as a scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases, given the known anticancer and antimicrobial properties of many pyrimidine-based compounds. ijsat.orgnih.gov In materials science, the aromatic nature of the compound suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net

Unresolved Challenges and Emerging Opportunities in Pyrimidine-Based Drug Discovery

While the potential of pyrimidine-based drugs is vast, several challenges remain. A primary hurdle is the development of drug resistance, which necessitates the continuous design and synthesis of new derivatives with novel mechanisms of action. ijsat.org Furthermore, optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to enhance efficacy and minimize off-target effects is a constant area of research.

Emerging opportunities in this field are driven by advancements in synthetic methodologies and a deeper understanding of biological targets. The use of green chemistry principles in the synthesis of pyrimidine derivatives is an area of growing importance. mdpi.com Additionally, the application of computational modeling and artificial intelligence in drug design can accelerate the identification of potent and selective pyrimidine-based inhibitors for various therapeutic targets. ijsat.org

Strategic Recommendations for Future Academic Research on this compound

To unlock the full potential of this compound, a focused and strategic research approach is recommended:

Detailed Synthesis and Characterization: The first step should be the definitive synthesis and thorough characterization of the compound. This includes optimizing the reaction conditions for its synthesis and conducting a complete analysis of its physical and chemical properties. This would involve techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its electronic properties. rsc.orgiosrjournals.org

Exploration of Biological Activity: A comprehensive screening of the compound's biological activity against a panel of cancer cell lines and microbial strains is crucial. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related derivatives, would provide valuable insights for optimizing its therapeutic potential. mdpi.com

Investigation of Material Properties: The potential of this compound in materials science should be systematically investigated. This would involve studying its photophysical and electrochemical properties to assess its suitability for applications in organic electronics.

Computational Studies: In silico studies, including molecular docking and quantum mechanical calculations, can provide valuable insights into the compound's potential biological targets and material properties, guiding further experimental work.

By pursuing these research avenues, the scientific community can build a robust understanding of this compound and pave the way for its potential application in transformative technologies and therapies.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(3,5-dimethylphenyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, bromine is introduced to the pyrimidine ring under controlled temperatures (80–100°C) using brominating agents like NBS (N-bromosuccinimide) in anhydrous DMF . For coupling reactions, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed, with yields optimized by varying ligand ratios and reaction times (12–24 hours) .

- Key Data :

| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NAS | NBS/DMF | 90 | 65–70 | ≥95% |

| Suzuki | Pd(PPh₃)₄/THF | 110 | 75–85 | ≥97% |

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons from the 3,5-dimethylphenyl group appear as two singlets (δ 2.35 ppm for CH₃, δ 7.2–7.8 ppm for aryl-H). The pyrimidine ring protons resonate as a singlet (δ 8.7 ppm) .

- IR : Characteristic C-Br stretching at 550–600 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 277 (M⁺) with isotopic pattern confirming bromine presence .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Methodological Answer : Use silica gel column chromatography with hexane:ethyl acetate (4:1) for baseline separation. For polar impurities, gradient elution (0–30% MeOH in DCM) improves resolution. HPLC with a C18 column (acetonitrile:water, 70:30) achieves >99% purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Crystallize the compound in a 1:1 mixture of DCM:hexane. X-ray data (collected at 100 K) reveals dihedral angles between pyrimidine and aryl rings (e.g., 68.9° ± 0.2°), confirming steric interactions . Key parameters:

- Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R Factor | 0.024 |

| Bond Length (C-Br) | 1.89 Å |

Q. What strategies mitigate contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

- Methodological Answer :

- Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to distinguish target-specific inhibition from nonspecific toxicity .

- Selectivity Assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target effects.

- Apoptosis Markers : Quantify caspase-3/7 activation to differentiate cytotoxic mechanisms .

Q. How do computational methods (DFT, MD simulations) complement experimental data in predicting reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electrophilic sites (e.g., C4-position of pyrimidine) for substitution .

- MD Simulations : Simulate solvation in explicit water (AMBER force field) to model aggregation behavior and solubility limitations .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test factors like catalyst loading (0.5–5 mol%), temperature, and solvent polarity.

- Controlled Replication : Repeat reactions under identical conditions (same batch of reagents, inert atmosphere) to isolate variability sources .

Q. What statistical approaches validate reproducibility in spectroscopic or crystallographic data?

- Methodological Answer :

- Bland-Altman Plots : Compare inter-lab NMR chemical shifts (±0.1 ppm tolerance).

- R-Free Factor : In crystallography, values <0.3 indicate high reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.